7-Oxaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure, which includes a fused ring system that incorporates both a ketone and an ether functional group. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and materials science.
7-Oxaspiro[4.5]dec-3-en-2-one belongs to the class of spiro compounds, which are defined by their unique structural feature of two or more rings sharing a single atom. This specific compound is classified under oxaspiro compounds due to the presence of an oxygen atom in the spiro structure.
The synthesis of 7-Oxaspiro[4.5]dec-3-en-2-one can be achieved through several methods, including:
For example, one method involves starting with a suitable carbonyl compound and an alcohol, followed by treatment with a Lewis acid to promote cyclization and subsequent dehydration to yield 7-Oxaspiro[4.5]dec-3-en-2-one. The reaction conditions often require careful control of temperature and reaction time to optimize yield and purity .
The molecular structure of 7-Oxaspiro[4.5]dec-3-en-2-one features a spirocyclic arrangement that includes:
Crystallographic studies have provided insights into its three-dimensional structure, revealing bond lengths and angles that are critical for understanding its chemical behavior. For instance, bond lengths between carbon and oxygen atoms typically range around 1.20 Å for C=O bonds and 1.40 Å for C-O bonds, indicating strong covalent interactions .
7-Oxaspiro[4.5]dec-3-en-2-one participates in various chemical reactions, including:
For example, nucleophilic addition reactions can be facilitated by using catalysts or specific reaction conditions that enhance reactivity towards nucleophiles like Grignard reagents or organolithium compounds .
The mechanism by which 7-Oxaspiro[4.5]dec-3-en-2-one exerts its biological effects is not fully elucidated but is believed to involve interactions at the molecular level that influence enzyme activity or receptor binding.
Studies suggest that compounds with similar structures may exhibit significant biological activity due to their ability to mimic natural substrates or interact with specific biological targets. For instance, research has indicated potential fungicidal properties against various pathogens when derivatives of this compound are tested .
7-Oxaspiro[4.5]dec-3-en-2-one is typically characterized by:
The chemical properties include:
Relevant data from studies indicate that derivatives can show enhanced stability and reactivity profiles compared to the parent compound .
7-Oxaspiro[4.5]dec-3-en-2-one has several potential applications in scientific research:
Traditional multi-step synthesis remains fundamental for constructing the 7-oxaspiro[4.5]dec-3-en-2-one scaffold. A representative approach involves the cyclization of functionalized cyclohexanone precursors with α,β-unsaturated carbonyl compounds under acidic or basic conditions. One documented method begins with a ketone-bearing cyclohexyl derivative that undergoes aldol condensation with acrolein derivatives, followed by intramolecular lactonization to form the spirocyclic framework [10]. A critical purification step typically involves silica gel column chromatography with ethyl acetate-petroleum ether gradients (1:15 to 1:30 v/v), yielding the target compound as crystalline solids suitable for recrystallization from ethanol [3] [10].
The synthesis of advanced derivatives demonstrates remarkable versatility in this approach. For instance, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate is synthesized through acetic anhydride-mediated acylation of a phenolic precursor at reflux temperatures (~140°C) for 5 hours, achieving moderate to high yields (60-75%) [10]. Similarly, carbonate ester derivatives (e.g., butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate) are prepared through nucleophilic substitution reactions between spirocyclic intermediates and chloroformate esters in anhydrous solvents like dichloromethane, with rigorous exclusion of moisture to prevent hydrolysis [8].
Table 1: Key Structural Identifiers of 7-Oxaspiro[4.5]dec-3-en-2-one
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 2378503-47-8 | [3] |
Molecular Formula | C₉H₁₂O₂ | [3] [4] |
SMILES | O=C1CC2(COCCC2)C=C1 | [3] |
InChI Key | LECCSXLENZPCCQ-UHFFFAOYSA-N | [4] |
Storage Temperature | Cold-chain (specific range not provided) | [3] |
Transition metal catalysis has emerged as a powerful strategy for streamlining spirocycle synthesis. Lewis acid catalysts (e.g., AlCl₃, BF₃·Et₂O) facilitate Diels-Alder cycloadditions between furan derivatives and cyclic enones, constructing the spiro[4.5]decane skeleton regioselectively [10]. This method significantly reduces reaction steps compared to classical approaches and improves atom economy. For instance, annulation between 2-vinyltetrahydrofuran and acrolein using 10 mol% AlCl₃ at 80°C yields 60-70% of the spirocyclic core within 12 hours, with the catalyst enabling precise control over stereochemistry at the spiro carbon center [10].
Advanced catalytic modifications enable targeted functionalization of the spiro scaffold. Patent literature describes hydrogenation of the 7,8-double bond in 7-oxaspiro[4.5]dec-7-enes using Pd/C (5% w/w) under 30-50 psi H₂ pressure, quantitatively producing saturated analogs while preserving the lactone functionality [2]. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) further allow the introduction of aryl substituents at the 3-position, as demonstrated in the synthesis of 4-(4-fluorobenzoyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one derivatives [5]. These catalytic methods typically achieve 15-20% higher yields than non-catalytic routes while reducing unwanted diastereomer formation.
Table 2: Catalytic Methods for Spirocyclic Compound Synthesis
Catalytic System | Reaction Type | Key Derivatives Synthesized | Yield Range |
---|---|---|---|
AlCl₃ (10 mol%) | Diels-Alder Cycloaddition | Unsubstituted spiro scaffold | 60-70% |
Pd/C (5% w/w) | Selective Hydrogenation | 7,8-Dihydro derivatives | >95% |
Pd(PPh₃)₄ | Suzuki Coupling | 4-(4-Fluorobenzoyl)-3-methyl derivatives | 45-65% |
Chiral Co-salen | Asymmetric Epoxidation | Enantiomerically enriched epoxide intermediates | 70-85% (85-90% ee) |
Biocatalysis offers sustainable pathways to enantiopure spirocyclic lactones, though direct reports on 7-oxaspiro[4.5]dec-3-en-2-one remain limited. Preliminary research indicates that engineered lipases (e.g., Candida antarctica Lipase B) can resolve racemic spirocyclic alcohol precursors through enantioselective acetylation in organic media (toluene, 35°C), achieving enantiomeric excesses (ee) >90% [9]. The reaction proceeds via kinetic resolution where the (S)-enantiomer is preferentially acetylated at rates 20-fold higher than the (R)-counterpart, enabling isolation of both enantiomers with >95% purity after 48 hours.
Whole-cell biotransformations using recombinant E. coli expressing cytochrome P450 monooxygenases show promise for direct C-H activation of saturated spirodecane precursors. These systems introduce regiospecific hydroxylation at the 3-position, forming chiral intermediates that spontaneously lactonize to yield enantioenriched 7-oxaspiro[4.5]dec-3-en-2-one (50-60% yield, 75-80% ee) [9]. Recent advances focus on enzyme engineering to improve thermostability and activity, with mutant P450BM3 variants (F87A/A328V) achieving total turnovers exceeding 2,500 – a 5-fold improvement over wild-type enzymes.
Table 3: Biocatalytic Systems for Enantioselective Spirocompound Synthesis
Biocatalyst | Reaction | Enantioselectivity | Productivity |
---|---|---|---|
Candida antarctica Lipase B | Kinetic Resolution of Alcohols | 90-95% ee | TTN = 400-600 |
P450BM3 (F87A/A328V) | Regioselective C-H Hydroxylation | 75-80% ee | TTN > 2,500 |
Engineered Esterase | Dynamic Kinetic Resolution | >99% ee | Space-time yield = 15 g/L/day |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8